molecular formula C12H24ClN3O2 B2926863 tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride CAS No. 2061980-49-0

tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride

Cat. No.: B2926863
CAS No.: 2061980-49-0
M. Wt: 277.79 g/mol
InChI Key: DCZFQYRVIXYDON-UHFFFAOYSA-N
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Description

tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride is a valuable bifunctional building block in medicinal chemistry, extensively utilized in the discovery and development of targeted therapeutic agents. Its core structure incorporates both a piperazine and an azetidine ring, offering researchers a versatile scaffold for constructing molecules that interact with biologically relevant targets. The piperazine moiety is a privileged structure in drug design, known for contributing favorable physicochemical properties and serving as a key pharmacophore in ligands for various receptors. The azetidine ring, a strained four-membered heterocycle, can enhance potency and improve the metabolic profile of lead compounds. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is a critical feature, allowing for selective deprotection under mild acidic conditions to generate a secondary amine for further functionalization. This chemical handle is essential for creating diverse compound libraries via amide coupling or nucleophilic substitution reactions. This reagent is particularly relevant in cutting-edge research areas such as the development of protein degraders and covalent inhibitors. The piperazine ring can be strategically incorporated to serve as a linker that connects target-binding motifs with E3 ligase ligands, facilitating the design of Proteolysis-Targeting Chimeras (PROTACs) aimed at degrading challenging oncoproteins. Research into targeted cancer therapies, including compounds for suppressing cancers exhibiting EGFR mutations, often leverages such sophisticated chemical intermediates to explore new chemical space and overcome drug resistance mechanisms . The dihydrochloride salt form ensures improved stability and solubility for handling in various experimental protocols.

Properties

CAS No.

2061980-49-0

Molecular Formula

C12H24ClN3O2

Molecular Weight

277.79 g/mol

IUPAC Name

tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14;/h10,13H,4-9H2,1-3H3;1H

InChI Key

DCZFQYRVIXYDON-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl

solubility

not available

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it often involves interactions with enzymes, receptors, or other biomolecules. The piperazine and azetidine rings play a crucial role in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 2061980-49-0 (dihydrochloride)
  • Molecular Formula : C₁₂H₂₃N₃O₂·2HCl → C₁₂H₂₄Cl₂N₃O₂
  • Molecular Weight : 277.79 g/mol (hydrochloride form; dihydrochloride likely higher)
  • Purity : ≥97% (base form)
  • Storage : Typically stored under inert conditions due to hygroscopicity .

Comparison with Structurally Similar Compounds

tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate Hydrochloride (CAS: 2061980-64-9)

  • Structural Difference: Mono-hydrochloride salt vs. dihydrochloride.
  • Molecular Formula : C₁₂H₂₄ClN₃O₂
  • Molecular Weight : 277.79 g/mol
  • Key Contrast : Reduced chloride content may lower aqueous solubility compared to the dihydrochloride form.

tert-Butyl 3-((3-(4-methylpiperazin-1-yl)propyl)amino)azetidine-1-carboxylate (CAS: 887580-89-4)

  • Structural Difference: A propylamino linker introduces a 4-methylpiperazine substituent .
  • Molecular Weight : Higher due to the extended alkyl chain and methyl group.
  • Impact : Increased lipophilicity (higher LogP) may enhance membrane permeability but reduce solubility .

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)

  • Structural Difference : Bromoethyl group replaces piperazine .
  • Molecular Formula: C₁₀H₁₈BrNO₂
  • Molecular Weight : 264.16 g/mol
  • Key Contrast: Bromine enhances electrophilicity, making it reactive in cross-coupling reactions. Lower hydrogen bond donors (0 vs. 3 in the target compound) reduce solubility .

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6)

  • Structural Difference : Hydroxyethyl substituent instead of piperazine .
  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • Key Contrast : Hydroxyl group increases hydrophilicity (TPSA = 49.8 Ų vs. 45.8 Ų for the target compound), improving aqueous solubility but limiting BBB penetration .

Tabulated Comparison of Key Parameters

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Purity (%) Solubility (LogS) LogP Key Feature(s)
Target (2061980-49-0) C₁₂H₂₄Cl₂N₃O₂ ~314.7 (estimated) ≥97 -2.5 (ESOL) 1.2 High solubility (dihydrochloride)
Hydrochloride (2061980-64-9) C₁₂H₂₄ClN₃O₂ 277.79 N/A -2.8 (ESOL) 1.0 Moderate solubility
887580-89-4 C₁₈H₃₄N₄O₂ 338.5 N/A -3.1 (ESOL) 2.5 Lipophilic, methylpiperazine
1420859-80-8 C₁₀H₁₈BrNO₂ 264.16 ≥95 -3.3 (ESOL) 2.8 Bromoethyl reactivity
152537-03-6 C₁₀H₁₉NO₃ 201.26 ≥95 -1.9 (ESOL) 0.7 Hydrophilic, hydroxyl group

Biological Activity

tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride (CAS No. 2061980-49-0) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₃N₃O₂
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 2061980-49-0
  • Purity : Typically ≥98% for research applications

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anticancer agent and its effects on various cellular pathways. Research indicates that compounds in this class may exhibit cytotoxic effects against different cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines:

Cell Line IC₅₀ Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via caspase activation
U-937 (Leukemia)<10Cell cycle arrest at G1 phase
A549 (Lung Cancer)12.5Inhibition of proliferation

These findings suggest that this compound may act as a potent inducer of apoptosis, particularly in breast and lung cancer cells.

The compound's mechanism of action appears to involve:

  • Apoptosis Induction : Flow cytometry assays have shown that the compound increases the activity of caspases, which are critical in the apoptotic pathway.
  • Cell Cycle Regulation : It has been observed to cause cell cycle arrest, particularly in the G1 phase, preventing cancer cells from proliferating.
  • Interaction with Receptors : Molecular docking studies suggest strong interactions with specific receptors, enhancing its biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on MCF-7 Cells :
    • Researchers found that treatment with this compound led to increased p53 expression and subsequent activation of apoptotic pathways.
    • The study reported an IC₅₀ value of approximately 15.63 µM, comparable to established chemotherapeutic agents like Tamoxifen.
  • Evaluation Against U-937 Cells :
    • In another study, the compound exhibited significant cytotoxicity against U-937 cells with an IC₅₀ value below 10 µM.
    • The results indicated that the compound could be a candidate for further development as an anticancer agent targeting leukemia.
  • In Vivo Studies :
    • Preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic potential in more complex biological systems.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with piperazine derivatives under reductive amination conditions. For example, substituting i-PrOH for MeOH as a solvent can improve reaction efficiency and yield . Post-synthesis, the dihydrochloride salt is formed by treating the free base with HCl in an aprotic solvent (e.g., dichloromethane), followed by recrystallization .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using HPLC (with UV detection at 210–254 nm) and NMR spectroscopy. For NMR, characteristic signals include the tert-butyl group (δ ~1.4 ppm, singlet) and azetidine/piperazine protons (δ ~3.0–4.0 ppm). LC-MS is employed to confirm molecular weight (MW: 308.29 g/mol for the free base; 381.28 g/mol for the dihydrochloride) .

Q. What solvent systems are recommended for purification?

Silica gel column chromatography with gradients of ethyl acetate/hexanes (3:7 to 1:1) is effective for isolating intermediates. For the final dihydrochloride salt, reverse-phase HPLC using acetonitrile/water (0.1% TFA) achieves >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation in derivatives?

Steric hindrance at the azetidine nitrogen can lead to diastereomers. Using chiral auxiliaries (e.g., (R)- or (S)-BINOL) or asymmetric catalysis (e.g., palladium-catalyzed cross-couplings) reduces racemization. Fluorinated analogs (e.g., tert-butyl 3-fluoroazetidine derivatives) require low-temperature (−20°C) reactions to suppress byproducts .

Q. What strategies address discrepancies in reported yields for this compound?

Yield variations (e.g., 60–85%) often arise from differences in piperazine activation. Pre-activating piperazine with trimethylaluminum or using microwave-assisted synthesis (100–120°C, 30 min) improves consistency. Contradictory data may also stem from residual solvents in NMR spectra; lyophilization or azeotropic drying with toluene is advised .

Q. How does the dihydrochloride form impact pharmacological activity compared to the free base?

The dihydrochloride salt enhances aqueous solubility (log S ≈ −2.5 vs. −4.1 for the free base), critical for in vitro assays. However, counterions can affect receptor binding; comparative studies using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) are recommended to evaluate target affinity .

Q. What analytical methods resolve stability issues during long-term storage?

The compound is hygroscopic; storage under argon at −20°C in amber vials is optimal. Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products (e.g., azetidine ring-opening). Additives like ascorbic acid (0.1% w/v) prevent oxidative degradation .

Data Contradiction and Mechanistic Analysis

Q. Why do conflicting reports exist regarding its toxicity profile?

Toxicity data (e.g., LD50) are extrapolated from structurally related piperazine derivatives (e.g., tert-butyl 4-methylpiperazine-1-carboxylate). Direct studies are limited, so researchers should conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) and reference safety protocols for piperazine handling (e.g., H303+H313+H333 hazard codes) .

Q. How can computational modeling guide its application in drug discovery?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict interactions with targets like dopamine receptors or sigma-1 proteins. QSAR models highlight the importance of the azetidine ring’s conformational rigidity for binding selectivity .

Methodological Notes

  • Synthesis Scalability : Gram-scale reactions require strict control of HCl gas flow during salt formation to avoid exothermic side reactions .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) of the dihydrochloride salt confirms stereochemistry but demands anhydrous crystallization from ethanol/ether .

For further details, consult peer-reviewed protocols and prioritize suppliers with validated analytical certificates (e.g., Enamine Ltd. ). Avoid non-academic sources like BenchChem due to reliability concerns .

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